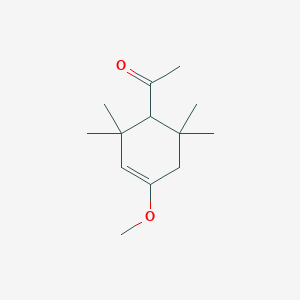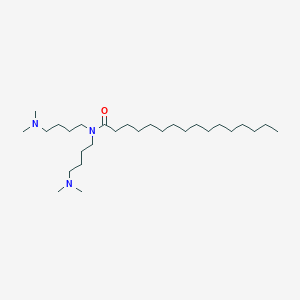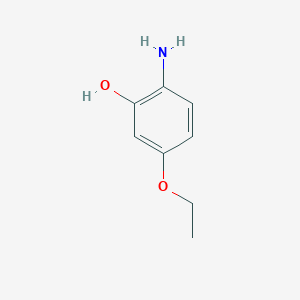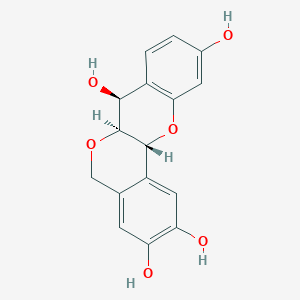
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-, also known as Methyl Farnesoate (MF), is a naturally occurring insect hormone that plays a crucial role in the regulation of insect growth and development. MF is a sesquiterpenoid compound that is synthesized by the corpora allata (CA) gland in insects. It is involved in a range of physiological processes, including reproduction, metamorphosis, and stress response. The purpose of
Mécanisme D'action
MF exerts its effects by binding to specific receptors located in the target cells. The binding of MF to its receptor activates a signal transduction pathway that leads to the activation of downstream effector molecules. The precise mechanism of MF action is not well understood, but it is thought to involve the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
MF has a range of biochemical and physiological effects on insects. It regulates the synthesis and release of juvenile hormone, which is critical for insect growth and development. MF also regulates the synthesis and release of ecdysteroids, which are involved in the regulation of metamorphosis. In addition, MF has been shown to regulate the synthesis and release of neurotransmitters, including serotonin and dopamine, which are involved in the regulation of behavior.
Avantages Et Limitations Des Expériences En Laboratoire
MF has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has been extensively studied in various insect species, and its effects are well characterized. However, MF also has some limitations for lab experiments. Its effects can be species-specific, and the optimal concentration for each species may vary. In addition, the purity of MF can vary depending on the synthesis method used, which can affect its potency and efficacy.
Orientations Futures
There are several future directions for research on MF. One area of research is the development of MF analogs that have increased potency and efficacy. Another area of research is the identification of new target molecules that are regulated by MF. This could lead to the development of new insecticides and growth regulators that are more effective and environmentally friendly. Finally, the role of MF in the regulation of behavior, including aggression and social behavior, is an area of research that holds promise for understanding the neural basis of behavior in insects.
Méthodes De Synthèse
MF can be synthesized by the reaction between farnesol and acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces MF as the major product, along with some side products. The purity of MF can be improved by using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
MF has been extensively studied in various insect species, including crustaceans, insects, and arachnids. It has been shown to play a critical role in the regulation of reproduction, metamorphosis, and stress response in insects. MF has also been implicated in the regulation of behavior, including aggression, social behavior, and circadian rhythms. In addition, MF has been studied for its potential use as an insecticide and as a growth regulator in aquaculture.
Propriétés
Numéro CAS |
16556-48-2 |
|---|---|
Nom du produit |
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)- |
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C13H22O2/c1-9(14)11-12(2,3)7-10(15-6)8-13(11,4)5/h7,11H,8H2,1-6H3 |
Clé InChI |
ZGMRSDALCWKJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
SMILES canonique |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
Autres numéros CAS |
16556-48-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















